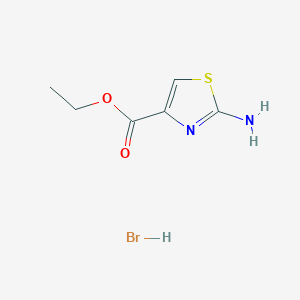

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive aminothiazole core coupled with an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its significant role in drug discovery and development.

Physical and Chemical Properties

Ethyl 2-aminothiazole-4-carboxylate is typically a white to pale beige or pale yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers and chemists.

| Property | Value | Reference |

| CAS Number | 5398-36-7 | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [2] |

| Molecular Weight | 172.21 g/mol | [2] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 177-181 °C | [3][4] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 2.60 ± 0.10 (Predicted) | [1] |

| Maximum Absorption (λmax) | 284 nm (in Methanol) | [1] |

| InChI | 1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | [2] |

| SMILES | CCOC(=O)C1=CSC(=N1)N | [2] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 2-aminothiazole-4-carboxylate. Key spectral data are available from various sources:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its atomic structure.[2][5]

-

Infrared (IR) Spectroscopy: FTIR spectra, often recorded using KBr pellets, are used to identify the functional groups present in the molecule.[2]

-

Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern of the compound.[2]

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

A common and efficient method for the preparation of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[1][6] This reaction involves the condensation of an α-haloketone (or ester) with a thioamide.

Materials:

-

Thiourea

-

Ethyl bromopyruvate

-

Ethanol

Procedure:

-

A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[1][6]

-

The reaction mixture is stirred at 70°C for approximately 1 hour.[1][6]

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.[1][6]

-

The cooled mixture is then poured into ice water, causing the product to precipitate.[1][6]

-

The resulting solid precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[1][6]

Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Reactivity and Applications in Drug Development

The chemical reactivity of Ethyl 2-aminothiazole-4-carboxylate is centered around the nucleophilic 2-amino group and the ester functionality, which can be readily modified. This makes it a highly valuable scaffold in medicinal chemistry.

Key Intermediate in Kinase Inhibitors

Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in cancer therapy.[1][7] The 2-aminothiazole moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of protein kinases.

Notable applications include its use in the preparation of:

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: These are targeted therapies for certain types of non-small cell lung cancer.[1][8]

-

Stearoyl-CoA Desaturase (SCD1) Inhibitors: These compounds are being investigated for their potential in treating cancer and metabolic disorders.[1][7][8]

The general pathway from this intermediate to a final drug candidate involves several synthetic steps where the amino group and the ester are functionalized to build the final complex molecule.[9]

Caption: Role of Ethyl 2-aminothiazole-4-carboxylate in the drug discovery pipeline.

Other Applications

Beyond pharmaceuticals, this compound also finds use in the agrochemical industry as a building block for developing effective and environmentally conscious pesticides and herbicides.[4] Its derivatives have been explored for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][9][10]

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[11] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and dark place in a tightly sealed container.[1]

References

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

A Guide to Core Starting Materials for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with their unique structures enabling a vast range of biological activities. The strategic synthesis of these scaffolds is paramount, and success often begins with the judicious selection of versatile and readily available starting materials. This technical guide provides an in-depth overview of core starting materials, focusing on dicarbonyl compounds and their derivatives, which serve as foundational building blocks for a multitude of essential heterocyclic rings.

This document details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of key five- and six-membered heterocycles, including furans, pyrroles, thiophenes, pyrazoles, pyridines, pyrimidines, and benzodiazepines.

General Synthetic Workflow

The synthesis of a target heterocycle from a dicarbonyl starting material generally follows a well-defined workflow. The process begins with the selection of an appropriate dicarbonyl compound and a complementary reactant based on the desired heterocyclic core. The subsequent cyclocondensation reaction, often facilitated by a catalyst, is followed by isolation and purification of the final product.

Caption: General experimental workflow for heterocyclic synthesis.

1,4-Dicarbonyl Compounds: Precursors to Five-Membered Aromatics

1,4-Dicarbonyl compounds, such as hexane-2,5-dione, are exceptionally versatile starting materials for synthesizing five-membered aromatic heterocycles like furans, pyrroles, and thiophenes through the celebrated Paal-Knorr Synthesis . The core principle involves the cyclization of the dicarbonyl with an appropriate reagent that introduces the desired heteroatom.

Paal-Knorr Furan Synthesis

The synthesis of furans is achieved through the acid-catalyzed dehydration of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl, leading to a cyclic hemiacetal that readily dehydrates to form the aromatic furan ring.[1][2][3]

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

-

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Wash the solution with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 2,5-dimethylfuran.

| Starting Material | Reagent/Catalyst | Conditions | Yield | Reference |

| Hexane-2,5-dione | p-TsOH | Toluene, Reflux | ~90% | Generic Protocol |

| 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Ethanol, Reflux | High | [1] |

| 3,4-Diacetylhexane-2,5-dione | P₂O₅ | Neat, Heat | Good | [1] |

Paal-Knorr Pyrrole Synthesis

When a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine under neutral or weakly acidic conditions, a pyrrole is formed. The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole.[1][2][4]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).[5]

-

Add one drop of concentrated hydrochloric acid to the mixture.[5]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[5]

-

After the reflux period, cool the flask in an ice bath.[5]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]

-

Collect the solid product by vacuum filtration.[5]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[5]

| 1,4-Dicarbonyl | Amine | Catalyst | Conditions | Yield | Reference |

| Hexane-2,5-dione | Aniline | HCl (cat.) | MeOH, Reflux, 15 min | ~52% | [5] |

| Hexane-2,5-dione | Various Amines | Ascorbic Acid | Solvent-free | Moderate-Excellent | [6] |

| Hexane-2,5-dione | Aniline | Fe³⁺-montmorillonite | Room Temp | Good | [4] |

Paal-Knorr Thiophene Synthesis

Thiophenes are synthesized by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][7] These reagents convert the carbonyl groups to thioketones, which then cyclize and dehydrate in a manner analogous to furan synthesis.[7][8] Caution is advised as these reactions can generate toxic hydrogen sulfide (H₂S) gas.[7]

| 1,4-Dicarbonyl | Sulfurizing Agent | Conditions | Yield | Reference |

| Hexane-2,5-dione | P₄S₁₀ | Neat, Heat | Good | [7] |

| Acetonylacetone | Lawesson's Reagent | Toluene, Reflux | Good | [7][9] |

| 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | Xylene, Reflux | High | [9] |

1,3-Dicarbonyl Compounds: Access to Pyrazoles, Pyridines, and Pyrimidines

1,3-Dicarbonyl compounds, including β-ketoesters like ethyl acetoacetate and β-diketones, are fundamental building blocks for a wide range of six-membered heterocycles and the five-membered pyrazole ring.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring.[10][11]

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

-

In a round-bottom flask, carefully combine ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.[12]

-

Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[12]

-

After heating, transfer the resulting heavy syrup into a beaker and cool thoroughly in an ice-water bath.[12]

-

Add 2 mL of diethyl ether and stir vigorously until a crude powdered solid is obtained.[12]

-

Collect the product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.[12]

-

Recrystallize the solid from a minimum amount of hot 95% ethanol (approx. 5–7 mL). Allow the solution to cool to room temperature, then in an ice bath to complete crystallization.[12]

-

Filter the pure product, dry in a desiccator, and determine the yield. The expected melting point is 125–127 °C.[12]

| 1,3-Dicarbonyl | Hydrazine | Conditions | Yield | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Neat, 135-145°C, 1 hr | Very Good | [12] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic Acid (cat.), 100°C, 1 hr | 79% | [11][13] |

| Acetylacetone | Phenylhydrazine | Ethanol, Reflux | High | Generic Protocol |

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[14][15] This intermediate is then oxidized to the corresponding aromatic pyridine derivative.[15][16]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

-

Combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent).

-

The reaction can be performed in ethanol under reflux or under solvent-free microwave irradiation for a shorter duration.[14]

-

For the classical method, reflux the ethanolic mixture for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the 1,4-dihydropyridine product.

-

Collect the product by filtration and wash with cold ethanol.

-

To obtain the final pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ferric chloride.[15]

| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (Dihydropyridine) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous | 96% | [15] |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave, Solvent-free, 100s | Good | [14] |

| Various aldehydes | Ethyl acetoacetate | Ammonia | Ethanol, Reflux | Good | [14] |

Pyrimidine Synthesis (Biginelli Reaction)

The Biginelli reaction is another vital multi-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea (or thiourea).[17][18][19] This acid-catalyzed reaction provides a straightforward route to highly functionalized pyrimidine scaffolds.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Conventional Method: In a round-bottom flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of HCl in ethanol.[18][20]

-

Reflux the mixture for 3-4 hours, monitoring by TLC.[20]

-

After completion, cool the reaction mixture and pour it into ice-cold water.[20]

-

Collect the precipitated solid by filtration, wash with water, and dry.[20]

-

Recrystallize the product from hot ethanol to obtain the pure DHPM.[20]

-

Grindstone Method: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl is ground in a mortar and pestle at room temperature for a few minutes.[19] The product is then washed with water and collected by filtration.[19]

| Aldehyde | β-Dicarbonyl | N-Source | Catalyst/Conditions | Yield | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Ethanol, Reflux | 58-62% | [20] |

| Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O/HCl, Grinding | >90% | [19] |

| Substituted Benzaldehydes | Ethyl acetoacetate | Thiourea | NH₄(H₂PO₄), Ethanol, Stir, 2 hr | Good | [18] |

1,2- and 1,3-Dicarbonyls in Diazepine Synthesis

Dicarbonyl compounds also serve as precursors for seven-membered rings like benzodiazepines, which are privileged structures in medicinal chemistry. The synthesis typically involves the condensation of an o-phenylenediamine with a dicarbonyl compound.

Synthesis of 1,5-Benzodiazepines

The condensation of o-phenylenediamine with a β-diketone like pentane-2,4-dione (acetylacetone) or other ketones yields 1,5-benzodiazepine derivatives. The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA).[21]

Experimental Protocol: Synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine

-

Grind o-phenylenediamine (1.08 g, 10 mmol) and p-TSA (0.12 g, 0.6 mmol) together and transfer to a 50 mL round-bottom flask.[21]

-

Add 3-pentanone (1.72 g, 20 mmol) to the flask.[21]

-

Heat the mixture at 80-85°C for 10-20 minutes.[21]

-

Monitor the reaction to completion by TLC (EtOAc:Cyclohexane 1:6).[21]

-

Dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).[21]

-

Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography to afford the product.[21]

| Diamine | Ketone | Catalyst | Conditions | Yield | Reference |

| o-Phenylenediamine | 3-Pentanone | p-TSA | 80-85°C, 10-20 min | 92% | [21] |

| o-Phenylenediamine | Acetone | Zeolite | Acetonitrile | Good | [22] |

| o-Phenylenediamine | Various Ketones | Montmorillonite K10 | Solvent-free | Good | [22] |

| o-Phenylenediamine | Acetophenone | Iodine (10 mol%) | Ethanol, Reflux, 30 min | Good-Moderate | [23] |

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. chemistry-online.com [chemistry-online.com]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. quora.com [quora.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. books.rsc.org [books.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. chemtube3d.com [chemtube3d.com]

- 17. sennosbiotech.com [sennosbiotech.com]

- 18. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 21. scialert.net [scialert.net]

- 22. ijtsrd.com [ijtsrd.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminothiazole-4-carboxylate and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The hydrobromide salt of this ethyl ester is of particular interest for its potential applications in drug development, owing to its modified solubility and stability properties. This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide, with a focus on the experimental methodologies. While the complete crystal structure of this compound is not publicly available in the searched literature, this guide presents a template for the expected crystallographic data based on a closely related structure, N-benzyl-4-methylthiazolium bromide.[3][4]

Molecular Structure

The molecular structure of the cation of this compound is depicted below. The positive charge is localized on the thiazolium ring system.

References

Navigating the Stability Landscape of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-aminothiazole-4-carboxylate hydrobromide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.

While specific, publicly available quantitative stability data for this compound is limited, this guide outlines the best practices for storage based on available safety data sheets and provides a framework for conducting detailed stability assessments through forced degradation studies, in line with industry standards.

Recommended Storage and Handling

To maintain its quality and prevent degradation, this compound should be stored under controlled conditions. The primary recommendations are summarized below:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration at 4°C is often advised. | Minimizes the rate of potential thermal degradation reactions. |

| Light | Protect from light. | Prevents photochemical degradation. |

| Atmosphere | Store in a dry, well-ventilated place. | Avoids hydrolysis and degradation from humidity. |

| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric contaminants. |

Assessing Chemical Stability: A Forced Degradation Protocol Framework

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following section details a representative experimental protocol for evaluating the stability of this compound under various stress conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Primary and secondary reference standards of the compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

pH meter

-

Photostability chamber (ICH Q1B compliant)

-

Temperature and humidity-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following stress conditions. Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. If no degradation is observed, repeat with 1 N HCl, potentially with heating (e.g., 60°C). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH, potentially with heating (e.g., 60°C). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂. Store the solution at room temperature and protect from light.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

-

Analyze the stressed samples and quantify the amount of parent compound remaining and any degradation products formed.

-

Peak purity analysis should be performed using a DAD to ensure that the parent peak is free from co-eluting impurities.

-

Summary of Forced Degradation Stress Conditions

| Stress Condition | Reagent/Condition | Typical Concentration/Level |

| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 N to 1 N |

| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 N to 1 N |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% |

| Thermal | Dry Heat | > 40°C (e.g., 60°C, 80°C) |

| Photolytic | UV and Visible Light | ICH Q1B Guidelines |

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a pharmaceutical compound like this compound.

By adhering to the recommended storage conditions and employing a systematic approach to stability testing as outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of this compound in their scientific endeavors.

Purity assessment of Ethyl 2-aminothiazole-4-carboxylate hydrobromide

An In-depth Technical Guide to the Purity Assessment of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide

Introduction

Ethyl 2-aminothiazole-4-carboxylate and its hydrobromide salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including antibacterial, anti-inflammatory, and antitumor agents.[1][2] Given its role as a foundational building block in drug discovery and development, ensuring the high purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the methodologies employed in the purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to ensure the quality and consistency of this critical reagent.

Core Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Each method provides unique insights into the sample's composition, allowing for both quantification of the main component and identification of potential impurities.

-

High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for determining the purity of non-volatile and thermally unstable compounds.[3] Reversed-phase HPLC is commonly employed to separate the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The peak area of the main component relative to the total peak area in the chromatogram is used to calculate the purity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the unambiguous structural elucidation and purity assessment of organic compounds.[3] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is highly sensitive for identifying and quantifying impurities.[3] MS provides information about the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The resulting spectrum serves as a molecular fingerprint. While not typically used for precise quantification of impurities, it is excellent for confirming the identity of the main compound and detecting the presence of functional groups that would not be expected.[4][5]

-

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula to assess purity.[4]

Data Presentation

Quantitative data from various analytical techniques should be systematically organized for clarity and comparison.

Table 1: Typical HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

| Column | C18 reverse-phase (e.g., 50 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV detector at a specified wavelength (e.g., 272 nm)[6] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 2: Summary of Key Spectroscopic Data for Ethyl 2-aminothiazole-4-carboxylate

| Technique | Data Type | Observed Values (Typical) |

| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~7.44 (s, 1H, Thiazole), ~4.25 (q, 2H, CH₂), ~1.26 (t, 3H, CH₃)[4] |

| ¹³C NMR | Chemical Shift (δ, ppm) in CDCl₃ | ~166.3 (C=O, ester), ~162.2 (C=N), ~143.7 (C-S), ~122.5 (C-thiazole), ~61.3 (CH₂), ~13.8 (CH₃)[4] |

| FTIR | Wavenumber (cm⁻¹) | ~3300–3150 (NH₂, amine), ~1690 (C=O, ester), ~1513 (C=C)[4] |

Table 3: Potential Impurities and their Origin

| Impurity Name | Potential Origin |

| Thiourea | Unreacted starting material from synthesis.[4][7] |

| Ethyl Bromopyruvate | Unreacted starting material from synthesis.[4][7] |

| Synthesis Byproducts | Side reactions during the Hantzsch thiazole synthesis. |

| Degradation Products | Formed due to exposure to heat, light, or incompatible substances. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results.

Protocol 1: Purity Determination by HPLC

-

Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile).[6] Degas the mobile phase using sonication or vacuum filtration.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.[3]

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.[3]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[3]

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Compare the chemical shifts, multiplicities, and integrations of the signals with the expected values for this compound.

-

Scrutinize the spectra for any unassigned peaks, which may indicate the presence of impurities.

-

Protocol 3: Impurity Identification by LC-MS

-

Sample Preparation: Prepare the sample as described in the HPLC protocol.

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system, which combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3]

-

-

Data Analysis:

-

Identify the main compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion.

-

For any impurity peaks observed in the chromatogram, analyze their corresponding mass spectra to determine their molecular weights. This information is critical for proposing the structures of the impurities.

-

Visualizations: Workflows and Pathways

Visual diagrams help in understanding the logical flow of experiments and the chemical context of impurity formation.

Caption: Experimental workflow for the comprehensive purity assessment of a sample.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The following sections detail the synthetic workflow, experimental protocols, and potential biological targets, presented in a clear and structured format to facilitate research and development.

Introduction

Schiff bases derived from 2-aminothiazole scaffolds are a prominent class of compounds in drug discovery. The reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes leads to the formation of ethyl 2-((arylmethylene)amino)thiazole-4-carboxylates. These molecules possess a versatile pharmacophore that can be readily modified to optimize their therapeutic potential. Their biological activity is often attributed to the azomethine group (-C=N-), which can participate in various biological interactions.

Data Presentation: Synthesis and Biological Activity

The following table summarizes the synthesis of various Schiff bases from ethyl 2-aminothiazole-4-carboxylate and their reported biological activities.

| Compound ID | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (Zone of Inhibition, mm) |

| 1a | Benzaldehyde | 70 | 175-177 | S. epidermidis: 250, P. aeruginosa: 375 | C. albicans: 20.0[1][2] |

| 2b | 4-Hydroxybenzaldehyde | - | - | S. epidermidis: 250, P. aeruginosa: 375 | C. glabrata: 21.0[1][2] |

| 2d | 4-Chlorobenzaldehyde | - | - | S. aureus: 250, E. coli: 375 | - |

| 2g | 2-Hydroxybenzaldehyde | - | - | S. aureus: 250, E. coli: 375 | - |

Note: '-' indicates data not reported in the cited sources.

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, ethyl 2-aminothiazole-4-carboxylate, and a representative Schiff base.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

Sodium hydroxide (2 M)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[3]

-

Reflux the mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Basify the solution to a pH of 10 with 2 M sodium hydroxide, which will result in the precipitation of an off-white solid.[3]

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[3]

Protocol 2: Synthesis of Ethyl 2-(((E)-phenylmethylidene)amino)-1,3-thiazole-4-carboxylate (Schiff Base 1a)

This protocol describes a general method for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Benzaldehyde

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve an equimolar amount of ethyl 2-aminothiazole-4-carboxylate in ethanol.

-

To this solution, add an equimolar amount of benzaldehyde.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3][4]

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is the Schiff base product.

-

Filter the solid, wash it with cold ethanol, and dry it to obtain the purified product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.

Caption: General workflow for the two-step synthesis of Schiff bases.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Several studies suggest that 2-aminothiazole-derived Schiff bases exert their antibacterial effect by inhibiting key enzymes in the bacterial cell wall synthesis pathway. One such target is UDP-N-acetylmuramate/l-alanine ligase (MurC), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][5]

Caption: Inhibition of MurC ligase by thiazole Schiff bases disrupts peptidoglycan synthesis.

References

- 1. sjpas.com [sjpas.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ethyl 2-aminothiazole-4-carboxylate: A Versatile Scaffold for Drug Discovery

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2][3] Its inherent structural features, including a reactive amino group and an ester moiety, provide facile handles for chemical modification, enabling the exploration of diverse chemical spaces. This document provides an overview of the applications of ethyl 2-aminothiazole-4-carboxylate in drug discovery, with a focus on its role in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.

Applications in Drug Discovery

The 2-aminothiazole core is a privileged structure found in numerous approved drugs and clinical candidates.[4][5] Derivatives of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of ethyl 2-aminothiazole-4-carboxylate have been extensively investigated as potent anticancer agents, targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary focus of research has been the development of kinase inhibitors. The 2-aminothiazole scaffold serves as an effective hinge-binding motif for various kinases.

-

Aurora Kinase Inhibitors: Aurora kinases are crucial for mitotic progression, and their dysregulation is linked to tumorigenesis.[6] Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6]

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several ethyl 2-aminothiazole-4-carboxylate derivatives have been synthesized and shown to inhibit VEGFR-2, thereby blocking tumor-induced blood vessel formation.[7]

-

Dasatinib: A prominent example of a 2-aminothiazole-containing drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][8] The synthesis of Dasatinib often utilizes a 2-aminothiazole precursor.[8][9][10][11][12]

Hec1/Nek2 Inhibition: The Hec1/Nek2 protein complex is essential for proper chromosome segregation during mitosis. Small molecule inhibitors targeting this interaction, derived from the 2-aminothiazole scaffold, have shown promise in inducing mitotic catastrophe and cell death in cancer cells.[5][13]

Antimicrobial Activity

The 2-aminothiazole moiety is also a key pharmacophore in the development of novel antimicrobial agents. Schiff bases and other derivatives of ethyl 2-aminothiazole-4-carboxylate have exhibited significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[2][14][15]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of ethyl 2-aminothiazole-4-carboxylate.

Table 1: Anticancer Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

| Compound/Derivative | Target | Cell Line | Activity (IC50/GI50) | Reference |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | Not Specified | HS 578T (Breast Cancer) | IC50: 0.8 µM | [16][17][18][19] |

| Ethyl 2-substituted-aminothiazole-4-carboxylate analog | Not Specified | RPMI-8226 (Leukemia) | GI50: 0.08 µM | [4][7] |

| 4-Aryl-N-arylcarbonyl-2-aminothiazole (Compound 32) | Hec1/Nek2 | Various | IC50: 16.3-42.7 nM | [5] |

| Pyrazole-thiazolidinone derivative (P-6) | Aurora-A Kinase | HCT 116, MCF-7 | IC50: 0.37–0.44 μM | [20] |

| Pyrazole-4-carboxamide analogue (6k) | Aurora Kinases A and B | HeLa, HepG2 | IC50: 0.43 µM, 0.67 µM | [21] |

| Benzo[g]quinazoline derivative (Compound 9) | VEGFR-2 | Not Specified | IC50: 0.64 µM | [22] |

| Imidazo-[1,2-a]-pyrazine derivative (12k) | Aurora Kinases A and B | HCT116 | IC50: 25 nM (phos-HH3) | [23] |

| 2,4-Dioxothiazolidine derivative (Compound 22) | VEGFR-2 | HepG2, MCF-7 | IC50: 2.04 µM, 1.21 µM | [24][25] |

Table 2: Antimicrobial Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Schiff base (2a) | Staphylococcus epidermidis | 250 µg/mL | [2] |

| Schiff base (2b) | Pseudomonas aeruginosa | 375 µg/mL | [2] |

| Schiff base (2d) | Staphylococcus aureus | 250 µg/mL | [2] |

| Schiff base (2g) | Escherichia coli | 375 µg/mL | [2] |

| Piperazinyl derivative (121d) | S. aureus, E. coli, P. aeruginosa | 2 to 128 µM | [18] |

| Thiazolyl-thiourea derivative | S. aureus, S. epidermidis | 4 to 16 µg/mL | [18] |

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate and various aldehydes or ketones.[14]

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Aldehyde or ketone

-

Absolute ethanol

-

Glacial acetic acid

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).

-

Add a few drops of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (3:1) solvent system.

-

After completion, cool the reaction mixture and evaporate the excess solvent using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and allow crystals to form over a few days.

-

Collect the crystals by filtration and wash with petroleum ether.

-

Characterize the final product using techniques such as FTIR and NMR.[2]

In Vitro Kinase Assays

1. Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and literature procedures.[1][26][27]

Materials:

-

Recombinant human Aurora A or B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer.

-

Add the appropriate volume of the master mix to each well.

-

Initiate the kinase reaction by adding the diluted Aurora kinase enzyme to each well (except the "no enzyme" blank).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

2. VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol is based on commercially available kits and published methods.[4][14][16][28]

Materials:

-

Recombinant human VEGFR-2 kinase

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

ATP

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® MAX Assay Kit (or equivalent)

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

-

Add 25 µL of the master mixture to each well of a 96-well plate.

-

Add 5 µL of the diluted test compound solutions to the respective wells. Add 5 µL of 1x Kinase Buffer with DMSO to the positive control wells and 5 µL of 1x Kinase Buffer to the blank wells.

-

Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 values.

Anticancer Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[29]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Logical Workflow for Drug Discovery

Caption: A logical workflow for drug discovery using ethyl 2-aminothiazole-4-carboxylate.

Signaling Pathway of VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

Aurora Kinase in Cell Cycle Regulation

Caption: Role of Aurora kinases in mitosis and their inhibition by 2-aminothiazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vixra.org [vixra.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

Applications of Ethyl 2-aminothiazole-4-carboxylate in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-4-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of agrochemicals. Its inherent chemical reactivity and the biological activity of the thiazole moiety make it a valuable scaffold for the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-aminothiazole-4-carboxylate in the synthesis of crop protection agents.

Application Notes

Fungicide Synthesis

The 2-aminothiazole core is a well-established pharmacophore in antifungal agents. Derivatives of ethyl 2-aminothiazole-4-carboxylate have been shown to be effective against a variety of plant pathogenic fungi. The primary mode of action often involves the inhibition of crucial fungal enzymes.

Key Applications:

-

Synthesis of Thiazole-based Fungicides: Ethyl 2-aminothiazole-4-carboxylate serves as a key starting material for the synthesis of complex fungicidal molecules. By modifying the amino group and the carboxylate functionality, a diverse library of compounds with varying efficacy and target specificity can be generated.

-

Development of Broad-Spectrum Antifungals: Research has demonstrated that Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate exhibit significant activity against both fungal and bacterial pathogens, indicating the potential for developing broad-spectrum crop protection agents.[1][2]

Mechanism of Action (General Pathway):

The fungicidal activity of many thiazole derivatives is attributed to their ability to interfere with essential cellular processes in fungi. A common target is the inhibition of specific enzymes involved in metabolic pathways crucial for fungal growth and survival.

Caption: General workflow from synthesis to fungicidal action.

Herbicide Synthesis

Thiazole-containing compounds have also been explored for their herbicidal properties. Ethyl 2-aminothiazole-4-carboxylate can be used to synthesize molecules that inhibit plant growth by targeting specific biological pathways.

Key Applications:

-

Development of Pre- and Post-Emergence Herbicides: Derivatives such as N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamides have shown herbicidal activity against various weeds in both pre- and post-emergence applications.[3]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: Aryl thiazole compounds derived from structures related to ethyl 2-aminothiazole-4-carboxylate have been synthesized and shown to act as PPO inhibitors, a key enzyme in chlorophyll biosynthesis.[4]

Logical Relationship for Herbicide Development:

Caption: The logical progression of herbicide development.

Insecticide Synthesis

The development of insecticides from ethyl 2-aminothiazole-4-carboxylate is an emerging area of research. The focus is on creating compounds that are effective against a range of insect pests while exhibiting favorable environmental profiles.

Key Applications:

-

Synthesis of Novel Insecticidal Leads: N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated significant insecticidal activity against lepidopteran pests.[5][6]

-

Targeting Insect Receptors: Research has shown that certain thiazole derivatives can act as antagonists of insect GABA receptors, presenting a specific mode of action for insecticide development.[7]

Quantitative Data

| Compound Class | Target Organism | Efficacy Metric | Value | Reference |

| Fungicides | ||||

| Isothiazole-Thiazole Derivative | Rhizoctonia solani | EC50 | 11.3 µg/mL | [5] |

| Isothiazole-Thiazole Derivative | Rhizoctonia solani | EC50 | 13.7 µg/mL | [5] |

| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate (Compound 2a) | Candida albicans | Zone of Inhibition | 20.0 mm | [1] |

| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate (Compound 2b) | Candida glabrata | Zone of Inhibition | 21.0 mm | [1] |

| Herbicides | ||||

| Amide Derivative containing Thiazole (Compound 5g) | Echinochloa crusgalli | Inhibition Rate at 100 mg/L | Moderate | [8][9] |

| Amide Derivative containing Thiazole (Compound 5l) | Amaranthus ascedense | Inhibition Rate at 100 mg/L | Moderate | [8][9] |

| N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide (Compound 6an) | Lactuca sativa | Inhibition Rate at 100 mg/L | >80% | [3] |

| Aryl Thiazole Compound (Compound 11a) | Amaranthus retroflexus | Inhibition Rate at 150g.ai/ha | 80% | [4] |

| Insecticides | ||||

| N-Pyridylpyrazole Thiazole Derivative (Compound 7g) | Plutella xylostella | LC50 | 5.32 mg/L | [5][6] |

| N-Pyridylpyrazole Thiazole Derivative (Compound 7g) | Spodoptera exigua | LC50 | 6.75 mg/L | [5][6] |

| N-Pyridylpyrazole Thiazole Derivative (Compound 7g) | Spodoptera frugiperda | LC50 | 7.64 mg/L | [5][6] |

| 4-(1,1'-biphenylyl)-5-(4-pyridinyl)-3-isothiazolol | Spodoptera litura larvae | Mortality at 100 µg/g diet | >75% | [7] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (Fungicidal Schiff Base)[1][2]

This protocol describes the synthesis of a Schiff base derivative of ethyl 2-aminothiazole-4-carboxylate with demonstrated antifungal activity.

Experimental Workflow:

Caption: Workflow for the synthesis of a fungicidal Schiff base.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate (0.05 mol)

-

Benzaldehyde (0.05 mol)

-

Absolute ethanol (30 mL)

-

Glacial acetic acid (few drops)

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and benzaldehyde (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution.

-

Reflux the reaction mixture with stirring for 12 hours.

-

Monitor the progress of the reaction using TLC (petroleum ether: ethyl acetate, 1:3).

-

After completion, cool the reaction mixture to room temperature.

-

Evaporate the excess solvent using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Allow the solution to stand for several days to facilitate crystal growth.

-

Collect the crystals by filtration and dry them.

Characterization Data for Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate:

-

Yield: 50%

-

Melting Point: 160–162 °C

-

IR (KBr, cm⁻¹): 1687 (C=O, ester), 3023 (C–H), 1513 (C=C), 1616 (C=N)

-

¹H NMR (DMSO, δ ppm): 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, H–C=N)

-

Elemental Analysis (C₁₃H₁₂N₂O₂S): Calculated: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%[1]

Protocol 2: General Synthesis of Amide Derivatives Containing a Thiazole Moiety (Herbicidal)[8][9]

This protocol outlines a general procedure for synthesizing amide derivatives of thiazole compounds that have shown herbicidal activity.

Materials:

-

[4-(substituted phenyl)thiazol-2-yl] acetonitrile

-

Aryl isocyanate

-

Organic base (e.g., triethylamine)

-

Solvent (e.g., N,N-dimethylformamide)

Procedure:

-

Dissolve [4-(substituted phenyl)thiazol-2-yl] acetonitrile in a suitable solvent such as N,N-dimethylformamide.

-

Add the aryl isocyanate to the solution.

-

Catalyze the reaction by adding an organic base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The synthesized compounds should be characterized by ¹H NMR, FTIR, MS, and elemental analysis to confirm their structure and purity.

Protocol 3: Synthesis of N-Pyridylpyrazole Thiazole Amides (Insecticidal)[5][6]

This protocol is a multi-step synthesis for novel insecticidal compounds, starting from a thiazole carboxylate intermediate which can be derived from ethyl 2-aminothiazole-4-carboxylate.

Synthesis Pathway:

Caption: Key steps in the synthesis of N-pyridylpyrazole thiazole amides.

Step 1: Hydrolysis of the Ester

-

Dissolve the starting ethyl thiazole-4-carboxylate derivative in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide (1 M).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

After completion, acidify the reaction mixture to pH 2 with hydrochloric acid (1 M) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 2: Amide Formation

-

Suspend the carboxylic acid from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add oxalyl chloride and a catalytic amount of DMF.

-

Stir the mixture at room temperature until the acid is converted to the acid chloride.

-

In a separate flask, dissolve the desired substituted aniline and triethylamine in dichloromethane.

-

Slowly add the prepared acid chloride solution to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This comprehensive guide provides a foundation for researchers and scientists to explore the potential of ethyl 2-aminothiazole-4-carboxylate in the development of next-generation agrochemicals. The provided protocols and data serve as a starting point for further research and optimization in this promising field.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4-Pyridinyl)-3-isothiazolols as Competitive Antagonists of Insect GABA Receptors: Design, Synthesis, and a New Mechanism Leading to Insecticidal Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Synthesis of Antimicrobial Agents from Ethyl 2-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from Ethyl 2-aminothiazole-4-carboxylate. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Ethyl 2-aminothiazole-4-carboxylate is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potent biological activities. This document details the synthesis of Schiff base derivatives of Ethyl 2-aminothiazole-4-carboxylate and summarizes their antimicrobial efficacy.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1a)

The foundational starting material, Ethyl 2-aminothiazole-4-carboxylate, can be synthesized via the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1a)[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in 100 mL of 99.9% ethanol.

-

Addition of Reagent: To this solution, add ethyl bromopyruvate (2 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether: ethyl acetate (1:3).

-

Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator.

-

Precipitation: Pour the concentrated residue into ice-cold water.

-

Basification: Basify the aqueous mixture to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.

-

Purification: Filter the precipitate and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate (1a).

Expected Yield: 70% Melting Point: 175–177 °C

Synthesis of Schiff Base Derivatives (2a-2g)

Schiff bases are synthesized through the condensation reaction of the primary amine group of Ethyl 2-aminothiazole-4-carboxylate with various aldehydes or ketones.

General Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases (2a-2g)[1]

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

-

Reflux: Stir the reaction mixture and reflux for 12 hours. Monitor the reaction progress using TLC.

-

Solvent Removal: After cooling, evaporate the excess solvent using a rotary evaporator.

-

Crystallization: Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days.

-

Isolation: Collect the crystals by filtration and dry them.

Synthesis Workflow

Caption: General synthesis workflow for antimicrobial Schiff bases.

Data Presentation: Physicochemical and Antimicrobial Activity

The following tables summarize the physicochemical data of the synthesized Schiff bases and their antimicrobial activity against various pathogens.

Table 1: Physicochemical Data of Synthesized Schiff Base Derivatives (2a-2g) [1]

| Compound | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) |

| 2a | Benzaldehyde | 50 | 160–162 |

| 2b | 4-Hydroxybenzaldehyde | 65 | 180–182 |

| 2c | 2-Hydroxybenzaldehyde | 60 | 175–177 |

| 2d | 4-Chlorobenzaldehyde | 55 | 165–167 |

| 2e | 4-Nitrobenzaldehyde | 70 | 190–192 |

| 2f | Acetone | 45 | 150–152 |

| 2g | Cyclohexanone | 48 | 155–157 |

Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds (µg/mL) [2]

| Compound | S. epidermidis (Gram-positive) | P. aeruginosa (Gram-negative) | S. aureus (Gram-positive) | E. coli (Gram-negative) |

| 2a | 250 | 375 | >500 | >500 |

| 2b | 250 | 375 | >500 | >500 |

| 2d | >500 | >500 | 250 | 375 |

| 2g | >500 | >500 | 250 | 375 |

Antimicrobial Activity Screening Protocol

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination[4]

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO).

-

Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow for Antimicrobial Screening

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Directions

The synthesis of Schiff bases from Ethyl 2-aminothiazole-4-carboxylate represents a promising avenue for the discovery of new antimicrobial agents. The presented protocols provide a solid foundation for the synthesis and evaluation of these compounds. Notably, compounds 2a and 2b demonstrated significant activity against S. epidermidis and P. aeruginosa, while 2d and 2g were effective against S. aureus and E. coli.[2] Further structural modifications, such as the introduction of different substituents on the aromatic ring of the aldehyde, could lead to derivatives with enhanced potency and a broader spectrum of activity. Future work should focus on structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy testing of the most promising candidates.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Anticancer Derivatives from Ethyl 2-aminothiazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its derivatives have garnered considerable attention in oncology research due to their potent and selective anticancer activities. These compounds often exert their effects by targeting critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the synthesis of promising anticancer derivatives from Ethyl 2-aminothiazole-4-carboxylate, focusing on compounds with demonstrated activity against various cancer cell lines. The protocols are intended to be a comprehensive guide for researchers in the field of drug discovery and development.

Featured Anticancer Derivatives

This document details the synthesis of two classes of potent anticancer agents derived from Ethyl 2-aminothiazole-4-carboxylate:

-

Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives: These compounds have shown significant cytotoxicity, with some analogs demonstrating IC50 values in the sub-micromolar range against breast cancer cell lines.[1]

-

(E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives: This class of compounds has exhibited exceptional cytotoxicity against a variety of cancer cell lines and has been shown to inhibit key protein kinases involved in cancer progression.[2]

Data Presentation

The following tables summarize the reported anticancer activities of representative derivatives.

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives